

(S)-tropic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-tropic acid

Cat. No.: B099791

[Get Quote](#)

An In-depth Technical Guide to (S)-Tropic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tropic acid is a chiral carboxylic acid that serves as a crucial intermediate in the synthesis of several important anticholinergic drugs, including atropine and hyoscyamine. This technical guide provides a comprehensive overview of **(S)-tropic acid**, including its chemical properties, a detailed synthesis protocol, and an examination of the signaling pathways affected by its derivatives. The document also includes a detailed experimental protocol for a competitive radioligand binding assay to assess the affinity of compounds for muscarinic acetylcholine receptors, the primary target of **(S)-tropic acid**-derived pharmaceuticals.

Chemical and Physical Properties

(S)-Tropic acid, with the IUPAC name (2S)-3-hydroxy-2-phenylpropanoic acid, is a white crystalline powder. Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	16202-15-6	[1]
Molecular Weight	166.17 g/mol	[2] [3]
Molecular Formula	C ₉ H ₁₀ O ₃	[2] [3]
Melting Point	116-118 °C	[4] [5]
Appearance	White to off-white crystalline powder	[4] [6]
Solubility	Soluble in alcohols and ethers; insoluble in petroleum	[4]

Synthesis of Tropic Acid

A common method for the synthesis of tropic acid involves the condensation of methyl phenylacetate with formaldehyde. The following protocol is adapted from a described method for tropic acid synthesis.[\[4\]](#)

Synthesis of Methyl Tropate

Materials:

- Methyl phenylacetate
- Polyoxymethylene
- Sodium bicarbonate
- Dimethyl sulfoxide (DMSO)
- Tartaric acid

Procedure:

- Under a nitrogen atmosphere, mix sodium bicarbonate (0.17 g, 2 mmol), polyoxymethylene (2.8 g, 0.09 mmol), dimethyl sulfoxide (16 mL), and methyl phenylacetate (12 g, 0.08 mmol)

at room temperature.

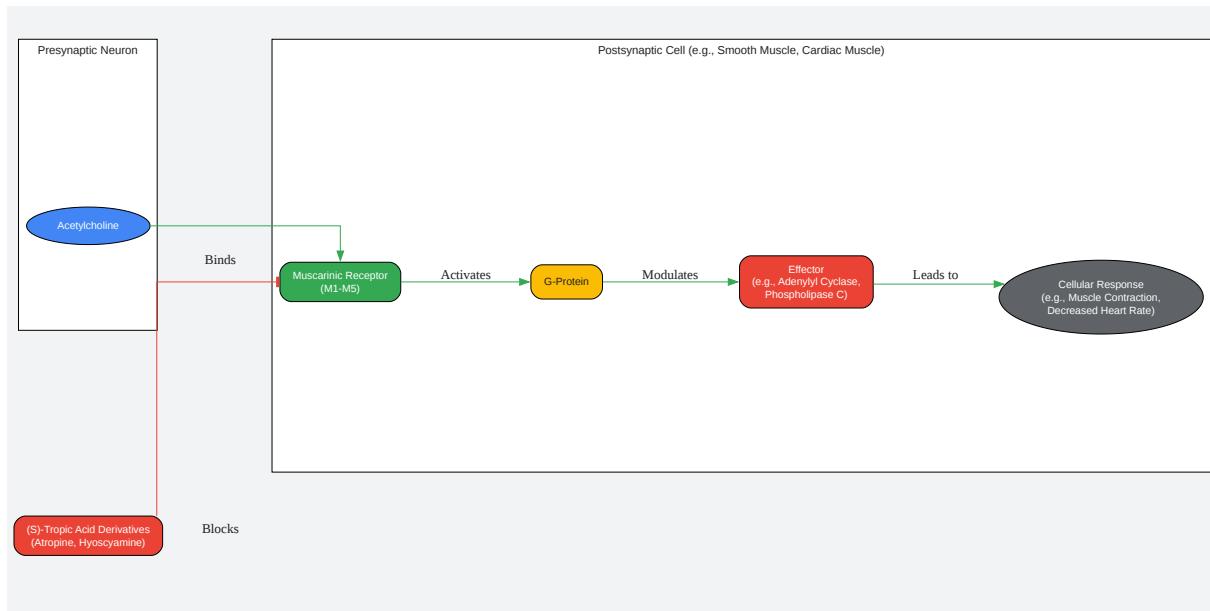
- Slowly increase the temperature to 34°C and maintain for 1 hour.
- Further, increase the temperature to 45-46°C and continue the reaction for 12 hours.
- Cool the reaction mixture to room temperature and continue stirring for 7 hours.
- After the reaction is complete, add tartaric acid (0.3 g) and dimethyl sulfoxide (1 mL) and stir for 35 minutes.
- Evaporate the solvent under reduced pressure and filter the residue.
- Collect the product, colorless oily methyl tropate, by vacuum distillation at 124-126°C/400Pa.

Hydrolysis to Tropic Acid

Materials:

- Methyl tropate
- Methanol
- 5% Sodium hydroxide solution
- Concentrated hydrochloric acid

Procedure:


- Heat a mixture of methyl tropate (10.5 g, 0.06 mmol), methanol (10 mL), and 5% sodium hydroxide solution (42 mL, 0.05 mmol) to 90-100°C and reflux for 1 hour.
- Cool the solution to 40°C and adjust the pH to 3-4 with concentrated hydrochloric acid.
- Allow the solution to stand overnight for crystal precipitation.
- Filter the precipitate and wash the filter cake with ice water.
- Recrystallize the product from water and dry to obtain tropic acid.

Biological Activity and Signaling Pathway

(S)-Tropic acid itself is primarily used as a chiral building block. Its biological significance is realized in its esterified forms, such as hyoscyamine and atropine (a racemic mixture of hyoscyamine). These compounds act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).

Acetylcholine, a major neurotransmitter in the parasympathetic nervous system, binds to muscarinic receptors to elicit a "rest and digest" response. This includes decreased heart rate, increased glandular secretions, and smooth muscle contraction. By blocking the binding of acetylcholine to these receptors, atropine and hyoscyamine inhibit these parasympathetic effects.

The signaling pathway involves the G-protein coupled muscarinic receptors (M1-M5). For example, in the heart, acetylcholine binds to M2 receptors, which are coupled to Gi proteins. This leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the opening of potassium channels, resulting in hyperpolarization and a decreased heart rate. Atropine competitively blocks this interaction.

[Click to download full resolution via product page](#)

Diagram 1: Muscarinic Receptor Antagonism by **(S)-Tropic Acid** Derivatives.

Experimental Protocol: Competitive Radioligand Binding Assay

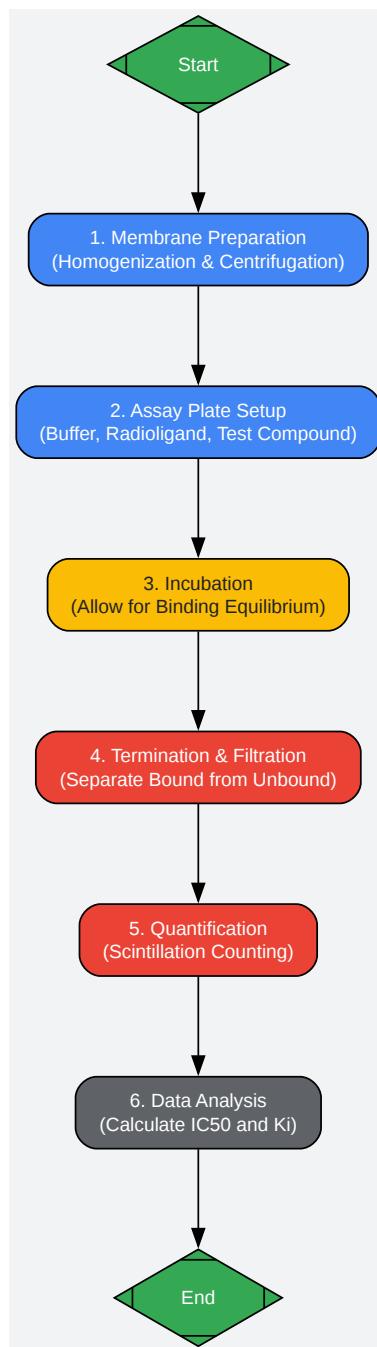
To determine the binding affinity (K_i) of a compound for muscarinic receptor subtypes, a competitive radioligand binding assay is a standard method. This protocol is a general guideline and may require optimization.[7][8]

Objective

To quantify the affinity of a test compound (e.g., an ester of **(S)-tropic acid**) for each of the five muscarinic receptor subtypes (M1-M5) by measuring its ability to displace a radiolabeled antagonist.

Materials

- Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
- Test Compound: The compound of interest, serially diluted.
- Non-specific Binding Control: Atropine (1 μ M).
- Assay Buffer: e.g., 20 mM HEPES, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a scintillation counter.


Procedure

- Membrane Preparation:
 - Homogenize cells expressing the target receptor subtype in a suitable buffer.
 - Centrifuge the homogenate to pellet the membranes.
 - Resuspend the membrane pellet in the assay buffer.
- Assay Setup:
 - In a 96-well plate, add the assay buffer.
 - Add a fixed concentration of [³H]NMS (typically at its K_d value).
 - Add varying concentrations of the test compound.
 - For total binding wells, no competing ligand is added.

- For non-specific binding wells, a high concentration of atropine (1 μ M) is added.
- Incubation:
 - Add the cell membrane preparation to each well to initiate the binding reaction.
 - Incubate at a controlled temperature (e.g., 20°C) for a duration sufficient to reach equilibrium.
- Termination and Filtration:
 - Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
 - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Quantification:
 - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound's concentration.
- Fit the data to a one-site competition model to determine the IC50 value.
- Convert the IC50 to a Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-Tropic acid | 16202-15-6 [chemicalbook.com]
- 2. Tropic acid, (-) | C9H10O3 | CID 785356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tropic acid | C9H10O3 | CID 10726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Tropic acid 98 552-63-6 [sigmaaldrich.com]
- 6. (S)-Tropic Acid (16202-15-6) at Nordmann - nordmann.global [nordmann.global]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [(S)-tropic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b099791#s-tropic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b099791#s-tropic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com